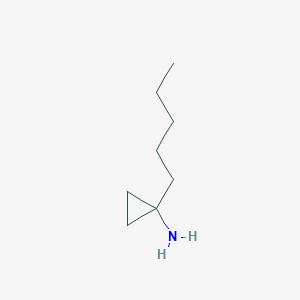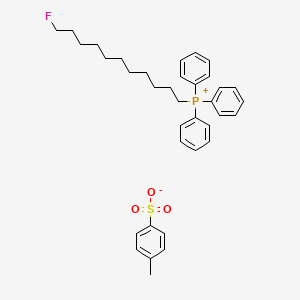
(11-Fluoroundecyl)triphenylphosphanium4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate: is a chemical compound with a complex structure that includes a fluorinated alkyl chain, a triphenylphosphonium group, and a sulfonate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the fluorinated alkyl chain and the triphenylphosphonium groupSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
化学反应分析
Types of Reactions
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .
科学研究应用
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound may have uses in industrial processes that require specific chemical properties.
作用机制
The mechanism of action of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate involves its interaction with molecular targets and pathways within cells. The triphenylphosphonium group allows the compound to penetrate cell membranes, while the fluorinated alkyl chain and sulfonate group contribute to its overall activity. These interactions can affect various cellular processes, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- (11-bromoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
- (11-chloroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
- (11-iodoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
Uniqueness
Compared to similar compounds, (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate is unique due to the presence of the fluorine atom in the alkyl chain. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability, making it distinct from its bromine, chlorine, and iodine counterparts .
属性
分子式 |
C36H44FO3PS |
|---|---|
分子量 |
606.8 g/mol |
IUPAC 名称 |
11-fluoroundecyl(triphenyl)phosphanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H37FP.C7H8O3S/c30-25-17-6-4-2-1-3-5-7-18-26-31(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29;1-6-2-4-7(5-3-6)11(8,9)10/h8-16,19-24H,1-7,17-18,25-26H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
YGZPGZMWKGJODN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCCCF)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


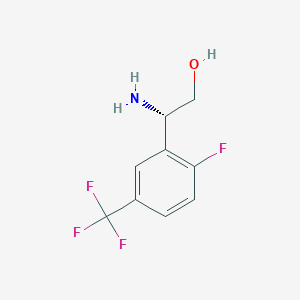
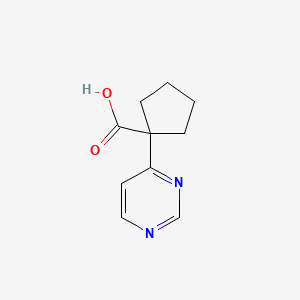
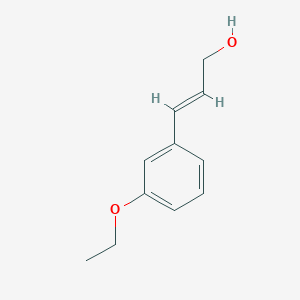
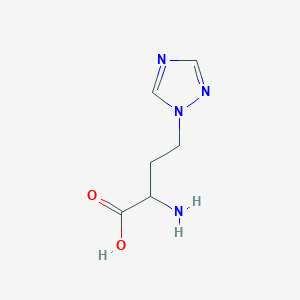


![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
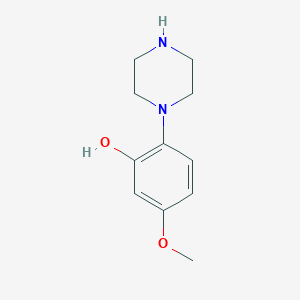
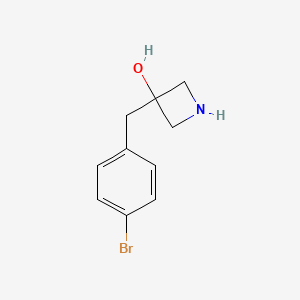

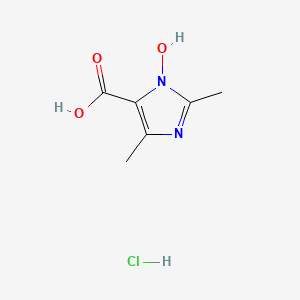

![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)
